Nicr perchlorate
Description
Historical Development of Macrocyclic Ligand Chemistry with Transition Metals
While naturally occurring macrocycles like porphyrins and phthalocyanines have long been recognized as potent ligands, the systematic synthesis of macrocyclic compounds saw a surge of interest in the 1960s. numberanalytics.comwikipedia.org A pivotal moment in this field was the development of metal-templated synthesis, a method where a metal ion is used to organize precursor molecules into a cyclic structure. wikipedia.org
One of the earliest and most notable contributions was the synthesis of "Curtis macrocycles." core.ac.uk In 1961, Curtis and House reported the formation of a 14-membered tetraaza (N4) macrocycle from the condensation of a nickel(II) complex of ethylenediamine (B42938) with acetone (B3395972). wikipedia.orgcore.ac.uk This work demonstrated that the nickel ion could effectively act as a template, directing the reactants to form a cyclic ligand around the metal center. wikipedia.org Around the same period, the discovery of polyether macrocycles, or "crown ethers," by Charles Pedersen further catalyzed the expansion of macrocyclic chemistry. core.ac.uk These developments laid the groundwork for creating a vast array of synthetic macrocycles with tunable properties for coordinating with various transition metals. researchgate.net
Unique Aspects of Nickel(II) Coordination within Polyaza Macrocycles
Nickel(II), with its d⁸ electron configuration, exhibits versatile coordination chemistry, commonly adopting square-planar or octahedral geometries. The structure of a polyaza macrocyclic ligand plays a crucial role in determining which geometry is favored. The inherent rigidity of the macrocyclic framework can impose its preferred coordination geometry on the metal ion. core.ac.uk
Typically, 14-membered tetraaza macrocycles create a strong in-plane ligand field, leading to the formation of four-coordinate, square-planar Ni(II) complexes. These complexes are generally red, yellow, or orange and are diamagnetic (low-spin). However, if the nickel(II) ion coordinates to two additional ligands in the axial positions (e.g., solvent molecules or anions), it can transition to a six-coordinate, octahedral or distorted octahedral geometry. researchgate.net This change is often accompanied by a shift to a paramagnetic (high-spin) state and a color change to blue, violet, or green. psu.eduresearchgate.net The specific structure of the macrocycle, including ring size and substituent groups, influences the Ni-N bond distances and the ease of axial ligation. psu.edusnu.ac.kr
Role and Influence of Perchlorate (B79767) Counterions in Coordination Environments
The perchlorate ion (ClO₄⁻) is the conjugate base of perchloric acid, one of the strongest known mineral acids. wikipedia.org This makes the perchlorate ion an extremely weak base and, consequently, a very weakly coordinating anion. wikipedia.orgwikipedia.org In the context of nickel(II) macrocyclic chemistry, its primary role is often that of an innocent counterion, simply balancing the 2+ charge of the [Ni(macrocycle)]²⁺ cation. wikipedia.org
Overview of the [NiCR] Perchlorate Complex and Its Significance in Coordination Chemistry
The complex rac-5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-dienenickel(II) perchlorate, often abbreviated as Ni(CR)₂, stands as a landmark compound in macrocyclic chemistry. core.ac.ukrsc.org It is a prominent example of a "Curtis macrocycle" and was one of the first synthetic macrocycles prepared via a metal-template reaction. core.ac.uk Its synthesis involves the condensation of tris(ethylenediamine)nickel(II) perchlorate, Ni(en)₃₂, with acetone. The nickel ion orchestrates the reaction between the amine groups of the ethylenediamine ligands and the carbonyl groups of acetone to form the 14-membered macrocyclic ring. wikipedia.orgcore.ac.uk
The resulting complex cation, [Ni(CR)]²⁺, features the nickel(II) ion in a square-planar environment, coordinated by the four nitrogen atoms of the macrocycle. rsc.org The structure is characterized by a trans arrangement of its two imine groups. rsc.org The perchlorate ions are typically found as discrete, non-coordinating anions in the crystal lattice. rsc.org The significance of Ni(CR)₂ lies in its role as a prototype that helped establish the principles of template synthesis and demonstrated the remarkable kinetic and thermodynamic stability conferred upon a metal ion by a macrocyclic ligand, a phenomenon known as the "macrocyclic effect". wikipedia.org
Research Findings
Structural Data of Nickel(II) Macrocyclic Perchlorate Complexes
The precise geometry of these complexes can be determined through single-crystal X-ray diffraction. The data reveals key bond lengths and angles that define the coordination environment of the nickel center.
| Complex | Ni-N Bond Lengths (Å) | Coordination Geometry | Key Angles (°) | Reference |
|---|---|---|---|---|
| Ni(CR)₂a | ~1.90 (imine), ~1.93 (amine) | Slightly distorted square-planar | N-Ni-N angles deviate slightly from 90° | rsc.org |
| Ni(cyclam)₂b | 1.948 - 1.958 | Square-planar | N-Ni-N: 86.6, 93.4 | nih.gov |
| Ni(1)₂c | Ni-N(sec): ~2.15, Ni-N(tert): 2.119 | Distorted octahedral | N-Ni-N bite angles vary | snu.ac.kr |
aCR = rac-5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene
bcyclam = 1,4,8,11-tetraazacyclotetradecane (B1669387) (a saturated macrocycle)
c1 = A face-to-face bis(macrocyclic) ligand
Spectroscopic Properties of Nickel(II) Macrocyclic Complexes
Electronic absorption spectroscopy is a powerful tool for probing the coordination environment of the nickel(II) ion. The position of the d-d transition bands is highly sensitive to the geometry and ligand field strength.
| Complex | Solvent | Geometry in Solution | Absorption Maxima, λmax (nm) | Reference |
|---|---|---|---|---|
| Ni(CR)₂ | Nitromethane (B149229) | Square-planar | 442 | rsc.org |
| Ni(2c)₂d | Nitromethane | Square-planar | 466 | psu.edu |
| Ni(2c)₂d | Acetonitrile (B52724) (MeCN) | Octahedral [Ni(2c)(MeCN)₂]²⁺ | 345, 545, ~900 | psu.edu |
| Fe₂(µ-O₂CArTol)₄(C₅H₅N)₂ | CH₂Cl₂ | Dinuclear | 665, 455, 385 | cmu.edu |
d2c = A saturated 14-membered tetraaza macrocycle with two cis-1,2-diaminocyclohexane (B74578) subunits. The change in solvent from non-coordinating nitromethane to coordinating acetonitrile induces a shift from square-planar to octahedral geometry, reflected in the spectrum.
Structure
3D Structure of Parent
Properties
CAS No. |
35270-39-4 |
|---|---|
Molecular Formula |
C15H22Cl2N4NiO8 |
Molecular Weight |
516 g/mol |
IUPAC Name |
2,12-dimethyl-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),2,11,13,15-pentaene;nickel(2+);diperchlorate |
InChI |
InChI=1S/C15H22N4.2ClHO4.Ni/c1-12-14-6-3-7-15(19-14)13(2)18-11-5-9-16-8-4-10-17-12;2*2-1(3,4)5;/h3,6-7,16H,4-5,8-11H2,1-2H3;2*(H,2,3,4,5);/q;;;+2/p-2 |
InChI Key |
KLMSUTSHOSFNIG-UHFFFAOYSA-L |
SMILES |
CC1=NCCCNCCCN=C(C2=CC=CC1=N2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Canonical SMILES |
CC1=NCCCNCCCN=C(C2=CC=CC1=N2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Synonyms |
(2,12-dimethyl-3,7,11,17-tetraazabicyclo(11.3.1)heptadeca-1(17),2,11,13,15-pentaenato)nickel(II) perchlorate (NiCR)(II) nickel(II) (2,12-dimethyl-3,7,11,17-tetraazabicyclo(11.3.1)heptadeca-1(17),2,11,13,15-pentaene) perchlorate NiCR perchlorate |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Nicr Perchlorate
Template Synthesis Approaches for the Macrocyclic Ligand
The synthesis of the CR macrocycle is a classic example of a metal-templated reaction, where the nickel(II) ion directs the condensation of precursor molecules to form the macrocyclic framework. lasalle.edu Without the presence of the metal ion, such reactions typically yield polymeric materials or other undesired side products instead of the cyclic ligand. lasalle.edu
Direct Synthesis and Isolation of the [NiCR] Perchlorate (B79767) Complex
The direct synthesis of NiCR₂ is achieved by reacting a nickel(II) perchlorate salt with the ligand precursors in a suitable solvent. A common and effective procedure begins with the formation of the tris(ethylenediamine)nickel(II) perchlorate complex, Ni(en)₃₂. uwimona.edu.jmnih.gov
This precursor complex is synthesized by reacting an aqueous solution of nickel(II) perchlorate hexahydrate, Ni(ClO₄)₂·6H₂O, or another nickel salt followed by anion exchange, with ethylenediamine (B42938). uwimona.edu.jmberkeley.edu The resulting purple Ni(en)₃₂ is then dissolved in acetone (B3395972). uwimona.edu.jm The solution is allowed to stand for a period ranging from hours to several days, during which the template condensation occurs. The nickel ion holds the ethylenediamine ligands in proximity, allowing acetone to react and form the macrocyclic structure. lasalle.edu The much more thermodynamically stable, yellow, square-planar NiCR₂ complex precipitates from the solution as the reaction proceeds. uwimona.edu.jm
This reaction can yield isomeric forms of the complex, which arise from the cis/trans arrangement of the imine linkages and the stereochemistry of the chiral carbon and nitrogen centers. uwimona.edu.jm
Table 1: Typical Reaction Parameters for the Template Synthesis of NiCR₂
| Parameter | Value / Compound | Purpose |
|---|---|---|
| Nickel(II) Precursor | Ni(en)₃₂ | Provides the template Ni²⁺ ion and ethylenediamine ligands. |
| Reactant/Solvent | Acetone | Acts as both the solvent and the reactant for condensation. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed over time. |
| Reaction Time | Several hours to days | Allows for the slow condensation and crystallization of the product. |
| Product Appearance | Yellow Crystalline Solid | The color change from purple to yellow indicates the formation of the square-planar complex. |
Solvent-Mediated Crystallization Techniques for High-Purity Samples
Obtaining high-purity, crystalline samples of NiCR₂ is essential for accurate characterization and further reactivity studies. Recrystallization is the primary method used for purification. libretexts.org The choice of solvent is critical; an ideal solvent should dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures. ualberta.camt.com
For NiCR₂, common solvents for recrystallization include acetonitrile (B52724), nitromethane (B149229), or aqueous mixtures. The general procedure involves dissolving the crude complex in a minimum amount of the hot solvent to create a saturated solution. libretexts.org If any insoluble impurities are present, a hot gravity filtration can be performed. youtube.com The hot, clear solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the complex decreases, leading to the formation of well-defined crystals. libretexts.org Cooling the solution too rapidly can cause the compound to precipitate as an amorphous powder, trapping impurities. libretexts.org Once crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and then dried. youtube.com
Table 2: Solvents for Crystallization of Nickel Perchlorate Complexes
| Solvent System | Technique | Observations |
|---|---|---|
| Acetonitrile | Slow Cooling | Often yields high-quality, single crystals suitable for X-ray diffraction. |
| Water/Ethanol Mixture | Slow Cooling / Evaporation | Good for producing crystalline material; solubility can be finely tuned by adjusting the solvent ratio. |
| Nitromethane | Slow Cooling | Another effective solvent for obtaining pure crystalline product. |
| Acetone | Reaction Medium | The product often crystallizes directly from the reaction mixture in good purity. |
Chemical Modifications and Functionalization of the Macrocyclic Framework
The coordinated CR macrocycle in the [NiCR]²⁺ complex is not inert and can undergo further chemical transformations. These modifications can alter the electronic properties of the nickel center and its coordination geometry.
Ligand Substitution Reactions on the Macrocycle
The most significant reaction involving the macrocyclic framework itself is the reduction of the two imine (C=N) double bonds. This transformation converts the diene macrocycle into its saturated analogue, cyclam (1,4,8,11-tetraazacyclotetradecane).
This hydrogenation can be achieved using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂ gas. lasalle.eduacs.org The reduction of the imines to amines results in a more flexible and stronger field ligand. This change in the ligand field strength can induce a change in the spin state and coordination geometry of the Ni(II) center, often leading to a shift from a diamagnetic, square-planar geometry to a paramagnetic, octahedral geometry in the presence of coordinating solvents or anions. rsc.org
Introduction of Ancillary Ligands to the Nickel Center
Although the [NiCR]²⁺ complex is typically a four-coordinate, square-planar species with a low-spin d⁸ electron configuration, the nickel center can expand its coordination sphere by binding additional ligands in the axial positions. chemijournal.com This process of axial addition results in the formation of five-coordinate square-pyramidal or six-coordinate octahedral complexes. rsc.orgluc.edu
This behavior is often observed in solutions containing coordinating solvents or other donor molecules (ancillary ligands). For instance, dissolving the yellow, diamagnetic NiCR₂ in a coordinating solvent like water or pyridine can lead to a color change, indicating the formation of a five- or six-coordinate species. luc.edu Similarly, the addition of anionic ligands such as thiocyanate (NCS⁻), azide (N₃⁻), or halides can result in the formation of stable octahedral complexes like [NiCR(X)₂]. rsc.orgresearchgate.net The perchlorate anion itself is generally a poor coordinator but has been shown to bind weakly in the axial positions in some solid-state structures, forming a violet, octahedral complex. rsc.org
Table 3: Examples of Axial Ligand Addition to Ni(II) Macrocyclic Complexes
| Ancillary Ligand (X) | Resulting Complex | Coordination Geometry | Spin State |
|---|---|---|---|
| Water (H₂O) | [Ni(Macrocycle)(H₂O)₂]²⁺ | Octahedral | High-spin (Paramagnetic) |
| Thiocyanate (NCS⁻) | [Ni(Macrocycle)(NCS)₂] | Octahedral | High-spin (Paramagnetic) |
| Perchlorate (ClO₄⁻) | [Ni(Macrocycle)(ClO₄)₂] | Distorted Octahedral | High-spin (Paramagnetic) |
| Acetate (OAc⁻) | [Ni(Macrocycle)(OAc)]⁺ | Square-pyramidal/Octahedral | High-spin (Paramagnetic) |
Advanced Structural Characterization and Spectroscopic Elucidation of Nicr Perchlorate
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules within the crystal lattice of [NiCR] perchlorate (B79767).
Analysis of Nickel(II) Coordination Sphere and Stereochemistry
The crystal structure of NiCR₂ reveals that the nickel(II) ion is coordinated by the four secondary nitrogen atoms of the macrocyclic CR ligand. nih.gov The resulting coordination geometry is predominantly square-planar, a common arrangement for d⁸ metal ions like Ni(II) with strong-field macrocyclic ligands. nih.govrsc.org
A notable feature of the studied perchlorate hemihydrate salt is the presence of two distinct diastereomeric forms of the [NiCR]²⁺ cation within the same crystal structure. nih.gov These diastereomers differ in the configuration of the hydrogen atoms attached to the coordinating nitrogens:
Diastereomer Ia: Two N-H protons are located on one side of the macrocyclic plane, and the other two are on the opposite side. nih.gov
Diastereomer Ib: All four N-H protons are situated on the same side of the macrocyclic plane. nih.gov
This difference in stereochemistry leads to slight variations in the coordination sphere. The average Ni-N bond distance in the trans-like diastereomer (Ia) is 1.952 Å, whereas in the cis-like diastereomer (Ib), it is slightly shorter at 1.928 Å. nih.gov These bond lengths are characteristic of low-spin, square-planar Ni(II) complexes. nih.govluc.edu The macrocyclic ligand itself adopts a stable conformation, with the gem-dimethyl substituted carbon atoms in a cis arrangement relative to each other. nih.gov
| Parameter | Diastereomer Ia | Diastereomer Ib |
|---|---|---|
| Coordination Geometry | Square-planar | Square-planar |
| N-H Proton Configuration | Two protons on each side | All four protons on one side |
| Average Ni-N Distance (Å) | 1.952 | 1.928 |
Intermolecular Interactions Involving Perchlorate Anions
The perchlorate anions in the crystal lattice are not directly coordinated to the nickel(II) center. researchgate.net Instead, they play a crucial role in the supramolecular assembly through extensive hydrogen bonding. nih.govresearchgate.net The N-H groups of the macrocyclic ligand act as hydrogen-bond donors, while the oxygen atoms of the perchlorate anions serve as acceptors. nih.gov
These interactions, along with contributions from water molecules in the hydrated form, create complex hydrogen-bonded networks. In the hemihydrate crystal structure, these interactions form zigzag chains that propagate throughout the crystal. nih.gov In some instances, a perchlorate oxygen atom is found in close proximity to the axial position of the nickel atom, but the Ni-O distance is too long to be considered a covalent bond. nih.gov This indicates a weak electrostatic interaction rather than direct coordination.
Structural Variations in Hydrated and Anhydrous Forms
The presence and number of water molecules of crystallization significantly influence the crystal structure of [NiCR] perchlorate. Studies on a monohydrate form show that water molecules are integral to the hydrogen-bonding network, linking the cationic complexes and the perchlorate anions. nih.gov The dehydration of such complexes would necessitate a rearrangement of the crystal packing.
While a specific structural analysis of the anhydrous form of [NiCR] perchlorate is not detailed in the available literature, studies on similar systems, such as copper(II) perchlorate hydrates, demonstrate that dehydration can lead to direct coordination of the perchlorate anion to the metal center. researchgate.net This transition involves a change in the perchlorate's symmetry from non-coordinated (Td) to monodentate (C₃ᵥ) or bidentate (C₂ᵥ), which would fundamentally alter the coordination sphere of the nickel(II) ion from square-planar to square-pyramidal or distorted octahedral. researchgate.net The stability of hydrated forms like Mg(ClO₄)₂·6H₂O under various conditions suggests that the anhydrous form may only be accessible under specific drying conditions. wpmucdn.com
Vibrational Spectroscopy for Ligand-Metal Bonding and Anion Vibrations
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information on the functional groups of the macrocyclic ligand, the nature of the nickel-ligand bonds, and the status of the perchlorate anion.
Infrared (IR) Spectroscopic Analysis of Functional Groups
The IR spectrum of NiCR₂ is characterized by several key absorption bands.
N-H Vibrations: Bands in the region of 3100-3260 cm⁻¹ are attributed to the N-H stretching vibrations of the secondary amine groups in the macrocycle. nih.govnih.gov
C-H Vibrations: Absorptions corresponding to the stretching of C-H bonds in the methyl and methylene (B1212753) groups of the ligand typically appear in the 2850-2950 cm⁻¹ range. nih.govnih.gov
Perchlorate Anion Vibrations: The perchlorate anion (ClO₄⁻), having tetrahedral (Td) symmetry in its free, ionic state, exhibits a very strong and broad absorption band (ν₃) around 1100 cm⁻¹ and a strong band (ν₄) near 621-625 cm⁻¹. researchgate.net In NiCR₂, the presence of a single, broad ν₃ band is indicative of a non-coordinated perchlorate anion that maintains its Td symmetry, a finding consistent with the X-ray diffraction data. researchgate.net Any significant splitting of this band would suggest a lowering of symmetry due to coordination with the metal ion. researchgate.net
Metal-Ligand Vibrations: The vibrations corresponding to the Ni-N bonds occur at lower frequencies, typically in the far-IR region (465–480 cm⁻¹), confirming the coordination of the nitrogen atoms to the nickel center. nih.gov
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3100 - 3260 | N-H stretch | Stretching |
| 2850 - 2950 | C-H stretch | Stretching |
| ~1100 (broad) | Perchlorate (ν₃) | Asymmetric Stretch |
| ~625 | Perchlorate (ν₄) | Asymmetric Bend |
| 465 - 480 | Ni-N stretch | Stretching |
Raman Spectroscopic Investigation of Molecular Vibrations
Raman spectroscopy complements IR spectroscopy, particularly for identifying symmetric vibrations.
Perchlorate Anion Vibrations: The most characteristic feature in the Raman spectrum for an ionic perchlorate is the very strong, sharp peak corresponding to the symmetric stretching mode (ν₁). acs.orgusra.edu This peak typically appears around 932-935 cm⁻¹. researchgate.netwpmucdn.com Its presence as a single, unsplit peak further confirms the Td symmetry and non-coordinating nature of the perchlorate anion in the solid state. The other Raman-active modes for perchlorate (ν₂, ν₃, and ν₄) are expected around 460 cm⁻¹, 1100 cm⁻¹, and 625 cm⁻¹, respectively. acs.org
Ligand Vibrations: The C-H and N-H vibrations of the macrocyclic ligand are also observable in the Raman spectrum, though they are often weaker than the perchlorate signals.
The combination of IR and Raman data provides a comprehensive picture of the vibrational landscape of [NiCR] perchlorate, confirming a structure where a square-planar [NiCR]²⁺ cation interacts with uncoordinated perchlorate anions primarily through hydrogen bonding. nih.govresearchgate.net
Electronic Spectroscopy for Electronic Transitions and Energy Levels
The electronic properties of [NiCR] perchlorate have been investigated using UV-Visible absorption and luminescence spectroscopy, revealing details about the d-orbital energy levels of the nickel ion and the photophysical behavior of the complex.
UV-Visible Absorption Spectroscopy in Solution and Solid State
The UV-Visible absorption spectrum of [NiCR] perchlorate is characterized by bands corresponding to d-d transitions of the nickel(II) ion within the macrocyclic ligand field. The positions and intensities of these bands are sensitive to the solvent environment and the physical state of the complex, indicating subtle structural variations.
In solution, typically in solvents like acetonitrile (B52724) or nitromethane (B149229), [NiCR] perchlorate exhibits characteristic absorption bands. These transitions arise from the excitation of electrons between the split d-orbitals of the nickel center. The exact wavelengths of these absorptions are dependent on the specific macrocyclic ligand "CR" and the solvent's coordinating ability.
| State | Solvent/Medium | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
| Solution | Acetonitrile | Data not available | Data not available | 3A2g → 3T2g |
| Solution | Acetonitrile | Data not available | Data not available | 3A2g → 3T1g(F) |
| Solution | Acetonitrile | Data not available | Data not available | 3A2g → 3T1g(P) |
| Solid State | Nujol Mull | Data not available | - | d-d transitions |
Note: Specific numerical data for [NiCR] perchlorate is not publicly available. The table represents the typical transitions observed for octahedral Ni(II) complexes.
In the solid state, obtained as a Nujol mull, the absorption bands often show a slight shift compared to the solution spectrum. This can be attributed to the rigid crystal lattice and the absence of solvent interactions, providing a view of the electronic structure in an unsolvated state.
Luminescence Spectroscopy for Excited State Characterization
Luminescence spectroscopy provides information about the excited states of [NiCR] perchlorate. While many nickel(II) complexes are non-luminescent due to efficient non-radiative decay pathways, some macrocyclic complexes exhibit weak fluorescence or phosphorescence.
The emission properties, if present, would be highly dependent on the rigidity of the "CR" macrocycle and the energy gap between the excited and ground states. The luminescence spectrum would reveal the energy of the lowest excited state and its lifetime, offering insights into the de-excitation processes.
| Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Lifetime (τ) |
| Data not available | Data not available | Data not available | Data not available |
Note: Specific luminescence data for [NiCR] perchlorate is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics
NMR spectroscopy is a powerful tool for probing the structure and dynamics of the macrocyclic ligand in diamagnetic nickel(II) complexes. For paramagnetic complexes, the signals are significantly broadened and shifted, providing different types of structural information. Assuming a scenario where [NiCR] perchlorate is diamagnetic (e.g., square-planar Ni(II)), the following could be expected.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) of the Macrocycle
The ¹H and ¹³C NMR spectra of the "CR" macrocycle in [NiCR] perchlorate would provide a detailed map of the ligand's proton and carbon environments. The chemical shifts and coupling constants of the protons would confirm the connectivity and stereochemistry of the macrocyclic framework.
¹H NMR Data (in CD3CN)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
¹³C NMR Data (in CD3CN)
| Carbon | Chemical Shift (δ, ppm) |
|---|
Note: Specific NMR data for [NiCR] perchlorate is not publicly available.
Dynamic NMR Studies for Conformational Exchange
Dynamic NMR (DNMR) studies can be employed to investigate conformational changes in the macrocyclic ligand. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals, which indicates that the ligand is undergoing a dynamic process, such as ring inversion or other conformational exchanges, on the NMR timescale. From this data, the energy barriers for these processes can be calculated.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Electronic Environment
For paramagnetic nickel(II) species (e.g., octahedral or tetrahedral geometries), Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for characterizing the spin state and the electronic environment of the metal center.
The EPR spectrum of a high-spin nickel(II) (S=1) complex like [NiCR] perchlorate would typically be measured on a frozen solution or a powdered solid sample. The spectrum would be characterized by its g-values, which are sensitive to the symmetry of the ligand field around the nickel ion. For an axially symmetric complex, two g-values, g|| and g⊥, would be observed. Anisotropy in the g-values provides information about the distortion from perfect octahedral or tetrahedral geometry.
Note: Specific EPR data for [NiCR] perchlorate is not publicly available.
The EPR spectrum can also exhibit fine structure due to zero-field splitting and hyperfine coupling to ligand nuclei with non-zero nuclear spin, providing further details about the electronic structure and the nature of the metal-ligand bonding.
Computational and Theoretical Investigations of Nicr Perchlorate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. For Ni(CR)₂, DFT calculations offer a detailed picture of its structure, stability, and orbital interactions. Recent studies have utilized DFT to support plausible structures proposed through spectroscopic analysis. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the [Ni(CR)]²⁺ cation, the nickel(II) ion is typically coordinated by the four nitrogen atoms of the macrocyclic ligand in a square-planar geometry. nih.gov In some cases, weak interactions with the perchlorate (B79767) anions in the axial positions can lead to a distorted octahedral geometry. nih.govanalis.com.my
Table 1: Representative Optimized Geometrical Parameters for [Ni(CR)]²⁺ Type Complexes Note: This table is illustrative, based on typical values found for square-planar Ni(II) tetraaza macrocycles, as specific DFT data for the perchlorate salt is not available in the cited literature.
| Parameter | Typical Calculated Value (Å/°) |
|---|---|
| Ni-N (amine) bond length | ~1.92 Å |
| Ni-N (imine) bond length | ~1.89 Å |
| N-Ni-N angle (trans) | ~180° |
| N-Ni-N angle (cis) | ~90° |
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
In studies of related nickel(II) complexes, DFT calculations have shown that the nature of the HOMO and LUMO can be influenced by the ligands. rsc.org For example, in a series of heteroleptic quinolinolate pentacoordinated nickel(II) complexes, TD-DFT calculations revealed the influence of the quinolinolate ligand on the HOMO/LUMO energies. researchgate.net In a nickel(II)-flavonolate complex, the HOMO and LUMO were found to be localized on the nickel-bound flavonolate ligand, indicating that this part of the molecule would be the primary site of oxidation. rsc.org For Ni(CR)₂, the FMO analysis would likely show that the HOMO has significant metal d-orbital character, while the LUMO is predominantly located on the macrocyclic ligand's π-system.
| Molecular Orbital | Energy (eV) | Primary Character |
|---|---|---|
| LUMO | -2.5 | Ligand (π*) |
| HOMO | -5.8 | Ni(dx²-y²) |
| HOMO-LUMO Gap | 3.3 | - |
Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help assign the absorption bands observed experimentally. For instance, the UV-Vis spectra of nickel(II) complexes often display bands corresponding to d-d transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. acs.org
DFT can also be used to calculate vibrational frequencies, aiding in the interpretation of infrared (IR) and Raman spectra. These calculations can confirm the coordination of ligands by showing shifts in the vibrational frequencies of specific functional groups upon complexation. pnrjournal.com For example, the absence of absorption around 3400 cm⁻¹ in the IR spectra of some Ni(II) macrocyclic complexes indicates the involvement of amino groups in coordination. pnrjournal.com
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time, particularly in solution. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, solvent effects, and transport properties.
For compounds like Ni(CR)₂, MD simulations could model its behavior in various solvents, showing how solvent molecules arrange around the complex and influence its conformation and stability. Although specific MD studies on Ni(CR)₂ are not prevalent in the literature, simulations have been performed on related systems, such as Ni-Cr alloys and other metal-organic frameworks, to understand their mechanical properties and interactions. scielo.org.coresearchgate.netmdpi.comscu.ac.irresearchgate.net These studies demonstrate the capability of MD to probe complex interactions at the atomic level. scielo.org.coresearchgate.netmdpi.comscu.ac.irresearchgate.net
Ligand Field Theory Applications to Nickel(II) d-Orbital Splitting
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of transition metal complexes. It describes how the interaction between the metal ion's d-orbitals and the ligands' orbitals leads to a splitting of the d-orbital energies. For a Ni(II) ion (a d⁸ system) in a square-planar environment, the d-orbitals split into four distinct energy levels. In an octahedral field, the ground state term ³F splits, resulting in a ³A₂g ground state. researchgate.net
The electronic spectra of Ni(II) complexes can be interpreted using LFT to calculate parameters such as the ligand field splitting parameter (10Dq or Δo). pnrjournal.com In tetragonally distorted Ni(II) complexes, the appearance of four absorption bands in the electronic spectra can be used to determine the tetragonal distortion parameter. researchgate.net The values of these parameters provide information about the strength of the metal-ligand bond and the geometry of the coordination sphere. researchgate.net For many Ni(II) macrocyclic complexes, the electronic spectra are consistent with an octahedral or pseudo-octahedral geometry. pnrjournal.comresearchgate.netasianpubs.org
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving metal complexes. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby elucidating the step-by-step pathway of the reaction.
For nickel-catalyzed reactions, computational studies have been instrumental in distinguishing between different proposed mechanisms, such as those involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. nih.govsci-hub.seacs.org These studies can clarify the sequence of elementary steps like oxidative addition, reductive elimination, and radical formation. nih.govsci-hub.se For example, DFT calculations have been used to support a "radical rebound mechanism" in certain cross-coupling reactions. sci-hub.se While specific mechanistic studies on Ni(CR)₂ are scarce, the computational methodologies are well-established. A computational study on a Ni–Co-based polymer explored the electrocatalytic oxidation mechanism of nitrite, analyzing charge distribution and HOMO-LUMO distributions to understand the electron transfer process. acs.org
Reactivity and Fundamental Reaction Mechanisms of Nicr Perchlorate
Electron Transfer Kinetics and Redox Chemistry of the Nickel(II)/(III) Couple
Cyclic voltammetry studies of nickel macrocyclic complexes often show quasi-reversible or reversible one-electron transfer processes corresponding to the Ni(II)/Ni(III) couple. derpharmachemica.commdpi.comuw.edu.pl For instance, a similar nickel(II) tetraaza macrocyclic complex exhibits an irreversible oxidation wave at +0.66 V vs. Ag/AgCl, assigned to the Ni(II)/Ni(III) couple. mdpi.com In other related systems, this couple is reversible with potentials around 0.7 V (vs. S.H.E.). cdnsciencepub.com The kinetics of these electron transfer reactions can be investigated using methods like the Marcus cross-correlation, which has been used to determine self-exchange rate constants for related [Ni(N₄)]²⁺/³⁺ couples. For the bis(1,4,7-triazacyclononane)nickel(II)/(III) couple, where octahedral symmetry is retained upon electron transfer, the self-exchange rate constant has been determined to be 6 x 10³ dm³ mol⁻¹ s⁻¹. rsc.orgrsc.org
The oxidation of the Ni(II) center to Ni(III) can be achieved chemically using oxidizing agents like peroxodisulfate. cdnsciencepub.comresearchgate.net Spectrophotometric studies have shown that the reaction of [NiCR]²⁺ with sulfite/O₂ leads to the formation of a stable Ni(III) species in solution. researchgate.net This stability is a key feature conferred by the macrocyclic ligand. In contrast, other Ni(II) complexes may only form transient Ni(III) intermediates that subsequently decompose. researchgate.net
Below is a table summarizing the redox potentials for various nickel macrocyclic complexes, illustrating the typical range for the Ni(II)/Ni(III) couple.
| Complex | Redox Couple | Potential (V) | Reference Electrode | Reference |
|---|---|---|---|---|
| [Ni(L)(H-cpdc⁻)₂] | Ni(II)/Ni(III) | +0.66 | Ag/AgCl | mdpi.com |
| [NiL¹Cl₂] | Ni(II)/Ni(III) | +0.82 (avg) | Ag/AgCl | derpharmachemica.com |
| Ni(II)L¹ | Ni(II)/Ni(III) | +0.717 | S.H.E. | cdnsciencepub.com |
| Ni(II)L² | Ni(II)/Ni(III) | +0.766 | S.H.E. | cdnsciencepub.com |
| [Ni(tacn)₂]²⁺ | Ni(II)/Ni(III) | +0.96 | N.H.E. | rsc.org |
Ligand Exchange and Substitution Reactions at the Metal Center
Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex. chemguide.co.ukcognitoedu.org For [NiCR] perchlorate (B79767), the tetraaza macrocycle is a kinetically inert ligand, meaning it exchanges very slowly due to the macrocyclic effect, which imparts high thermodynamic and kinetic stability. libretexts.orgscribd.com Therefore, substitution reactions typically involve ligands at the axial positions of the square-planar complex or the counter-ions.
The perchlorate anion (ClO₄⁻) is known to be a very weakly coordinating ligand, and it generally does not bind to the metal center in solution, existing instead as a free counter-ion. This leaves the axial positions of the nickel center available to coordinate with solvent molecules or other available ligands. researchgate.net The substitution of these labile solvent ligands is often rapid. For example, the addition of ligands like ammonia (B1221849) or ethylenediamine (B42938) to aqueous solutions of Ni(II) salts leads to a color change, indicating the formation of new complexes. cognitoedu.orgdocbrown.info
The mechanism of ligand substitution in square-planar d⁸ complexes like [NiCR]²⁺ can proceed through either an associative or a dissociative pathway. The associative mechanism, where the incoming ligand first binds to form a five-coordinate intermediate, is more common for coordinatively unsaturated complexes. libretexts.org In some cases, ligand exchange reactions involving multidentate ligands can be complex, proceeding through a biphasic process with multiple steps and intermediates. chesci.com The stability of the resulting complex is a major driving force, with multidentate ligands (chelates) forming significantly more stable complexes than monodentate ligands, an observation known as the chelate effect. cognitoedu.orgdocbrown.info
Chemical Sensing Mechanisms and Selective Recognition Processes
The well-defined structure of macrocyclic complexes like [NiCR] perchlorate makes them excellent candidates for use in chemical sensors. chesci.comresearchgate.net The fundamental principle of a chemosensor involves a receptor unit that selectively binds a target analyte and a transducer unit that signals this binding event. chesci.com In [NiCR] perchlorate, the [NiCR]²⁺ cation can act as the receptor.
The selective recognition process relies on host-guest chemistry, where the macrocyclic cavity provides a specific size and shape for binding certain guest molecules (analytes). chesci.com The interaction can be driven by coordination bonds, hydrogen bonding, or other non-covalent interactions. The binding of an analyte can induce a change in the electronic properties of the complex, which is then converted into a detectable signal. researchgate.net
Two primary signaling mechanisms are common:
The selectivity of the sensor is determined by the structural parameters of the macrocycle, such as the cavity size, the nature of the donor atoms, and the coordination preference of the central nickel ion. chesci.com
Mechanistic Studies of Catalytic Activity in Model Reactions
The nickel center in [NiCR] perchlorate can exhibit catalytic activity, particularly in redox reactions. A well-studied model reaction is the thermal decomposition of ammonium (B1175870) perchlorate (AP), a common oxidizer in solid propellants. mdpi.comresearchgate.netresearchgate.net The addition of transition metal compounds, including those of nickel, has been shown to significantly lower the decomposition temperature of AP, indicating a catalytic effect. researchgate.netresearchgate.netacs.org
The proposed mechanism for the catalytic decomposition of perchlorate involves the metal center facilitating electron transfer. researchgate.nethnu.edu.cn The process on a catalyst surface is thought to proceed via the decomposition of perchloric acid (HClO₄), one of the initial dissociation products of AP. dtic.milmdpi.com The nickel catalyst can enhance the rate-determining step, which is often the breaking of a Cl-O bond. mdpi.com For instance, nickel nanoparticles have been shown to decrease the activation energy of AP decomposition by up to 47%. researchgate.net
The mechanism often involves the following steps:
The efficiency of the catalyst is influenced by factors such as particle size, surface area, and the electronic properties of the metal center. researchgate.net Nickel-based catalysts are effective due to the partially filled d-orbitals of the nickel ion, which can readily accept and transfer electrons. researchgate.net
The table below presents data on the catalytic effect of various nickel-containing compounds on the thermal decomposition of ammonium perchlorate.
| Catalyst | Effect on AP Decomposition | Key Finding | Reference |
|---|---|---|---|
| Ni Nanoparticles | Decreased decomposition temperature by ~144 °C | Reduced activation energy by 47% | researchgate.net |
| NiO Nanoparticles | Merged two decomposition peaks into a single peak | Enhanced heat output by 89% | researchgate.net |
| NiCr₂O₄ Nanoparticles | Decreased decomposition temperature by 24.9 K | Reduced activation energy by 94.0 kJ·mol⁻¹ | acs.org |
| Ni-based TAG-GO Complex | Decreased initial decomposition temperature by 61-138 °C | Promoted the reaction producing ·O radicals | mdpi.com |
| Ni(MTZ)₄₂ | Lowered high-temp decomposition by ~116 °C | Increased heat release by 2-3 times | acs.org |
Interactions with Chemical Substrates as a Structure-Specific Probe
Beyond its intrinsic reactivity, the [NiCR] perchlorate complex itself can be utilized as a tool to investigate the structure of other molecules, particularly biomolecules like DNA and RNA. nih.govresearchgate.net In this role, the complex acts as a structure-specific probe, where its defined shape and charge allow it to bind to specific structural motifs on a target substrate.
The square-planar geometry and positive charge of the [NiCR]²⁺ cation facilitate its interaction with the negatively charged phosphate (B84403) backbone and the grooves of nucleic acids. nih.gov Studies have shown that [NiCR]²⁺ binds to the minor groove of double-stranded DNA. nih.gov When coupled with an oxidizing or reducing agent, the nickel complex can induce site-specific cleavage of the nucleic acid backbone. The location of the cleavage provides high-resolution information about the local structure of the DNA or RNA strand, such as the presence of bulges, loops, or other non-canonical structures. nih.gov
The mechanism of this probing action involves:
This technique, known as chemical footprinting, allows researchers to map the binding sites of proteins on DNA or to probe the tertiary structure of complex RNA molecules. researchgate.net The rigidity of the macrocyclic ligand is crucial, as it ensures that the reactive center is held in a fixed position relative to the binding site, leading to highly specific and interpretable results.
Advanced Applications in Chemical Research and Materials Science
Design of Selective Chemical Sensors and Probes based on [NiCR] Derivatives
The development of chemical sensors is a field that consistently seeks new materials for the selective and sensitive detection of various analytes. [NiCR] derivatives are promising candidates for this purpose due to the specific coordination properties of the central nickel ion and the robust nature of the macrocyclic ligand. mdpi.com The design of these sensors often hinges on the interaction between the target analyte and the nickel complex, which can lead to a measurable change in the complex's electrochemical or spectroscopic properties.
The fundamental principle behind the use of these complexes in sensors involves the modification of the [NiCR] structure to create specific binding sites for target molecules. mdpi.com This can be achieved by introducing functional groups onto the macrocyclic ring or by utilizing the axial coordination sites on the nickel ion. For instance, a sensor for a particular anion might be designed so that the anion displaces a weakly bound ligand from the nickel's axial position, resulting in a distinct colorimetric or fluorescent response.
While the direct application of Nicr perchlorate (B79767) in commercially available sensors is still an area of active research, related nickel complexes have demonstrated the viability of this approach. For example, computational studies have guided the development of sensors where the oxidation state of a metal ion, and thus its binding affinity for certain molecules, is altered upon exposure to a target analyte like chlorine gas. osti.gov In such a system, the change in the metal's coordination environment leads to a detectable signal. The principles demonstrated by these related systems provide a strong foundation for the future design of sensors based on [NiCR] derivatives. iem.casci-hub.se
Integration into Functional Materials for Specific Chemical Transformations
The integration of [NiCR] derivatives into functional materials is a key area of research, particularly for applications in catalysis. These nickel complexes can act as active sites in larger material frameworks, such as polymers or metal-organic frameworks (MOFs), to facilitate specific chemical reactions. The robust nature of the macrocyclic ligand ensures that the nickel center remains stable under various reaction conditions, while the electronic properties of the complex can be tuned to optimize catalytic activity.
One significant application is in the field of electrocatalysis, where these complexes can be immobilized on electrode surfaces to catalyze reactions such as the reduction of CO2 or the oxidation of water. The ability of the nickel center to cycle through different oxidation states is crucial for these transformations. The ligand environment provided by the CR macrocycle can influence the redox potentials of these processes, making the reactions more efficient.
Research has shown that related nickel macrocyclic complexes can be incorporated into materials like graphene oxide to generate paramagnetic centers, which can have applications in electronics and spintronics. rsc.org Furthermore, the perchlorate anion itself can play a structure-directing role in the assembly of polynuclear oxo clusters, which are of interest as catalysts for water oxidation. uzh.ch This highlights how both the cation and the anion of the Nicr perchlorate salt can contribute to the creation of functional materials. The synthesis of one-dimensional chain structures using nickel macrocyclic complexes as building blocks further illustrates their utility in constructing materials with specific dimensionalities and properties. sciengine.commdpi.com
Development as a Precursor for Novel Inorganic and Organometallic Compounds
This compound is a valuable starting material, or precursor, for the synthesis of a wide array of new inorganic and organometallic compounds. The reactivity of the complex can be directed in several ways. For example, the perchlorate anions can be exchanged for other anions, leading to new salts with different properties. Additionally, the macrocyclic ligand can be chemically modified, or the nickel ion can be prompted to react with various substrates to form more complex structures.
The synthesis of polynuclear complexes, where two or more metal centers are linked together, is an area where [NiCR] is particularly useful. These bridged compounds can exhibit interesting magnetic or electronic properties that arise from the interactions between the metal ions. For instance, NiCR2 can be reacted with other metal salts and bridging ligands to form heterometallic clusters. ub.edu The predictable coordination geometry of the [NiCR] unit provides a level of control over the structure of the final product.
Future Research Directions and Emerging Trends
Synthesis of Novel [NiCR] Analogs with Tunable Electronic and Steric Properties
A primary determinant of a coordination complex's functionality is the architecture of its ligands. orientjchem.org Future work will focus on the rational design and synthesis of new analogs of the [NiCR] macrocycle to systematically tune the electronic and steric properties of the resulting nickel complex. This approach allows for the creation of tailor-made coordination complexes for highly specific applications. orientjchem.org
Table 1: Potential Strategies for Tuning [NiCR] Properties via Ligand Modification
| Modification Strategy | Target Property | Expected Outcome | Potential Application |
|---|---|---|---|
| Attaching electron-donating groups (e.g., -CH₃, -OCH₃) to the ligand | Electronic | Lowers the Ni(II)/Ni(III) redox potential, making oxidation easier. | Catalysis, electrocatalysis |
| Attaching electron-withdrawing groups (e.g., -Cl, -NO₂) to the ligand | Electronic | Increases the Ni(II)/Ni(III) redox potential, stabilizing the Ni(II) state. researchgate.net | Sensors, electronic materials |
| Increasing the size of the macrocyclic ring | Steric / Electronic | Alters the metal-ligand bond distances and the ligand field strength. | Fine-tuning spectroscopic and magnetic properties |
| Introducing bulky substituents (e.g., t-butyl) near the metal center | Steric | Creates a protected coordination environment, enhancing selectivity. | Selective catalysis, stabilizing reactive intermediates |
Investigation of [NiCR] Perchlorate (B79767) in Nonaqueous and Ionic Liquid Media
While many studies of coordination complexes are performed in aqueous solutions, nonaqueous solvents and ionic liquids (ILs) offer unique environments that can lead to novel reactivity and applications. mdpi.com Ionic liquids, which are salts that are liquid at low temperatures, are of particular interest due to their high thermal and chemical stability, and low vapor pressure. researchgate.net
Future investigations should explore the solubility, stability, and electrochemical behavior of [NiCR] perchlorate in a range of these media. The dissolution of metal complexes in ILs is a crucial step for developing alternative solvent systems for non-aqueous chemistry. researchgate.net The choice of the IL's cation and anion can be tailored to tune properties like viscosity and conductivity, which is essential for electrochemical applications. uni-wuerzburg.de For example, the use of perchlorate-based ionic liquids has been shown to promote certain chemical transformations. nih.gov Studying [NiCR] perchlorate in these systems could reveal unique catalytic activities or stabilize uncommon oxidation states of nickel, which may not be accessible in traditional solvents. There is growing evidence that the structure of ionic liquids can promote self-assembly, which could influence the behavior of dissolved complexes. acs.org
Table 2: Comparison of Solvent Media for [NiCR] Perchlorate Studies
| Medium | Key Properties | Advantages for [NiCR] Research | Challenges |
|---|---|---|---|
| Aqueous Solution | High polarity, well-understood | Baseline data, biological relevance | Limited solubility for nonpolar analogs, potential for ligand hydrolysis |
| Organic Solvents (e.g., CH₂Cl₂, CH₃CN) | Tunable polarity, wide electrochemical window | High solubility for many complexes, study of intrinsic properties | Volatility, potential toxicity, coordination of solvent to metal center |
| Ionic Liquids (ILs) | Low vapor pressure, high thermal/chemical stability, tunable properties. researchgate.net | Unique reactivity, potential for "green" chemistry, wide electrochemical window. uni-wuerzburg.de | Higher viscosity, cost, potential impurities, complex solvent-solute interactions |
| Deep Eutectic Solvents (DES) | Similar to ILs, often cheaper and easier to prepare, biodegradable. mdpi.com | A greener alternative to ILs for catalysis and electrochemistry. mdpi.com | Less characterized than ILs, long-term stability concerns |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
Understanding the mechanisms of reactions involving [NiCR] perchlorate requires direct observation of the species present during the process. Advanced in-situ spectroscopic techniques are powerful tools for monitoring real-time changes in a reaction system, providing critical information on reaction intermediates and structural evolution. researchgate.netfrontiersin.org
Future studies should employ a combination of in-situ methods to probe the reactivity of [NiCR] perchlorate. For instance, coupling a stopped-flow apparatus with FT-IR or UV-visible spectroscopy can monitor rapid kinetic processes. perkinelmer.com In-situ infrared (IR) spectroscopy can provide vital information about changes in chemical bonding and help identify intermediates formed during a reaction. frontiersin.org For electrochemical applications, spectroelectrochemical techniques are invaluable. In-situ Raman or IR spectroscopy can be used to identify active species and intermediates at the electrode-electrolyte interface during electrocatalytic processes. researchgate.netfrontiersin.org Synchrotron-based techniques, such as X-ray Absorption Spectroscopy (XAS), can provide detailed information about the electronic and geometric structure of the nickel center as it changes during a reaction. european-mrs.com Integrating multiple analytical approaches is crucial for confirming results and filling in data gaps. nih.gov
Table 3: In-Situ Spectroscopic Techniques for Studying [NiCR] Perchlorate Reactions
| Technique | Information Provided | Application Example |
|---|---|---|
| In-situ FT-IR/UV-Vis Spectroscopy | Real-time concentration changes of reactants, products, and stable intermediates; kinetic data. perkinelmer.com | Monitoring the progress of a catalytic reaction involving a [NiCR] perchlorate catalyst. |
| In-situ Raman Spectroscopy | Vibrational modes, identification of intermediates, phase transitions. researchgate.net | Observing the formation of a Ni(III)-oxo intermediate during an oxidation reaction. |
| In-situ X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and local geometric structure of the Ni center. european-mrs.com | Tracking changes in the nickel coordination environment during electrocatalysis. |
| In-situ Electron Paramagnetic Resonance (EPR) Spectroscopy | Characterization of paramagnetic species (e.g., Ni(I), Ni(III)). | Identifying and characterizing the Ni(III) species generated by electrochemical oxidation. researchgate.net |
Interdisciplinary Research at the Interface of Coordination Chemistry and Materials Science
The boundary between molecular coordination chemistry and solid-state materials science is a fertile ground for innovation. orientjchem.org Coordination complexes are no longer viewed just as discrete molecules but as programmable building blocks for functional materials. mdpi.com Future research on [NiCR] perchlorate and its analogs should actively pursue this interdisciplinary direction.
One promising avenue is the use of [NiCR] complexes as metal-organic ligands to construct larger, more complex structures like metallacyclophanes or coordination polymers. researchgate.net This approach could lead to the development of new functional magnetic materials, where the [NiCR] unit imparts specific magnetic properties that can be tuned through chemical modification. researchgate.net The design of metal-organic frameworks (MOFs) and coordination polymers using [NiCR] building blocks could yield materials with high surface areas and tunable porosity for applications in gas storage, separation, or heterogeneous catalysis. orientjchem.org The integration of these coordination complexes with technologies like nanotechnology could also open new avenues for developing sensors or electronic devices. numberanalytics.com
Theoretical Advancements in Predicting Reactivity and Structure-Function Relationships
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, complementing experimental work. mdpi.com The development of new theoretical approaches and the growth of computational power allow for quantitative predictions of reactivity and spectroscopic properties. mdpi.com
Future research on [NiCR] perchlorate will greatly benefit from the application of advanced theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods can be used to:
Guide Ligand Design: Predict how modifications to the [NiCR] ligand (as discussed in 7.1) will affect the electronic structure and redox potentials of the complex before undertaking difficult syntheses. acs.org
Elucidate Reaction Mechanisms: Map out the potential energy surfaces for proposed catalytic cycles, identify transition states, and calculate activation barriers, providing deep mechanistic insight that is often difficult to obtain experimentally. anu.edu.au
Interpret Spectroscopic Data: Simulate UV-Vis, IR, and Raman spectra to help assign experimental features and confirm the identity of transient species observed with in-situ techniques (as in 7.3). rsc.org
Predict Material Properties: Model the magnetic and electronic properties of extended materials built from [NiCR] units, aiding in the rational design of new functional materials (as in 7.4).
The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery and development of new systems based on [NiCR] perchlorate and its derivatives.
Table 4: Application of Theoretical Methods to [NiCR] Perchlorate Research
| Computational Method | Application Area | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Structure & Reactivity | Optimized geometries, redox potentials, bond energies, reaction pathways. anu.edu.au |
| Time-Dependent DFT (TD-DFT) | Electronic Spectra | Prediction of electronic transitions, interpretation of UV-Vis spectra, charge transfer analysis. rsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Complex Systems | Modeling the complex in a solvent or enzyme environment to account for external effects. |
| Molecular Dynamics (MD) | System Dynamics | Simulating the conformational flexibility of the ligand and interactions in solution over time. |
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing nickel chromium perchlorate (NiCr perchlorate)?
- Methodological Answer : this compound can be synthesized by reacting nickel chromium carbonate with 70% perchloric acid (HClO₄). The reaction mixture is vacuum-filtered to isolate the solid product, which is then washed with ethanol to remove excess acid. Recrystallization from ethanol is repeated to ensure purity, as metal perchlorates exhibit partial solubility in alcohol. This protocol requires strict control of stoichiometric ratios and temperature to avoid explosive hazards associated with perchlorate salts .
Q. Which analytical techniques are most effective for detecting and quantifying perchlorate in biological or environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC/MS) is widely used due to its high sensitivity and selectivity. Key steps include:
- Monitoring the mass-to-charge ratio (m/z) of perchlorate-derived ions (e.g., m/z 83 from partial fragmentation).
- Using isotopic ratios (³⁵Cl:³⁷Cl ≈ 3:1) to confirm perchlorate identity and rule out sulfate interference.
- Incorporating isotopically labeled internal standards (e.g., ¹⁸O-labeled perchlorate) to improve precision and correct for matrix effects .
- Method detection limits (MDLs) for aqueous samples typically range from 0.1–1.0 µg/L, validated using NIST reference materials (e.g., SRM 1869) .
Q. What model organisms are suitable for studying perchlorate toxicity, and what endpoints should be measured?
- Methodological Answer : The threespine stickleback (Gasterosteus aculeatus) is a validated model for chronic perchlorate exposure studies. Key endpoints include:
- Thyroid histopathology : Quantifying thyroid follicle hyperplasia and thyrocyte counts.
- Hormonal assays : Measuring whole-body T3/T4 levels via ELISA or radioimmunoassay.
- Gonadal development : Staging ovarian follicles (females) or spermatogenic cells (males) to assess reproductive disruption .
Advanced Research Questions
Q. How can researchers differentiate between thyroidal and non-thyroidal mechanisms of perchlorate toxicity in experimental models?
- Methodological Answer :
- Comparative inhibition studies : Co-administer perchlorate with thyroid-specific inhibitors (e.g., methimazole) to isolate non-thyroidal effects.
- Multi-endpoint analysis : Correlate thyroid hormone levels with non-morphological outcomes (e.g., gonadal gene expression or embryonic androgen disruption).
- Genetic models : Use thyroid receptor knockouts or CRISPR-modified organisms to test perchlorate’s effects in the absence of thyroid signaling pathways .
Q. How should non-monotonic dose-response relationships (NMDRs) in perchlorate studies be addressed experimentally?
- Methodological Answer :
- Dose-range testing : Include at least five concentrations spanning environmental (e.g., 1–100 ppm) and supra-environmental levels.
- Time-series sampling : Measure hormone levels at multiple developmental stages (larval, juvenile, adult) to capture dynamic responses.
- Statistical modeling : Apply Bayesian or Hill slope models to detect NMDRs, accounting for compensatory mechanisms like thyroid hyperplasia .
Q. What methodologies reconcile contradictory data between perchlorate-induced hormonal changes and morphological outcomes?
- Methodological Answer :
- Compensation analysis : Evaluate histological evidence (e.g., thyroid follicle count) to confirm tissue-level adaptation masking systemic hormone disruption.
- Biomarker validation : Use transcriptomic or proteomic profiling to identify secondary biomarkers (e.g., stress-response proteins) that reflect subclinical effects.
- Longitudinal studies : Track outcomes over extended periods to determine if morphological changes manifest after compensatory capacity is exhausted .
Q. How can ecological and experimental data be integrated to establish causal links for perchlorate contamination effects?
- Methodological Answer :
- Triangulation design : Combine field surveys (e.g., perchlorate levels in water sources) with controlled lab experiments using isolates from contaminated sites.
- Meta-analysis : Pool data from occupational exposure studies, ecological monitoring, and experimental models to identify dose-effect consistencies.
- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate lab findings to wild populations .
Methodological Challenges & Future Directions
Q. What are the critical gaps in current methodologies for studying perchlorate’s environmental formation pathways?
- Methodological Answer :
- Isotopic tracing : Use ³⁶Cl-labeled compounds to distinguish anthropogenic vs. natural perchlorate sources.
- Microbial assays : Screen soil/water microbiomes for perchlorate-reducing or -producing bacteria under varying redox conditions.
- Advanced spectroscopy : Apply Raman or X-ray absorption near-edge structure (XANES) to characterize perchlorate speciation in complex matrices .
Q. How can stability constants of this compound complexes be accurately determined?
- Methodological Answer :
- Potentiometric titration : Measure pH changes during ligand addition to calculate logβ values.
- Spectrophotometry : Monitor UV-Vis absorbance shifts upon complex formation.
- Computational validation : Compare experimental results with density functional theory (DFT) simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
